(5-Bromo-1-ethyl-1H-indol-2-yl)methanol
Description
(5-Bromo-1-ethyl-1H-indol-2-yl)methanol is a brominated indole derivative with a hydroxymethyl (-CH2OH) group at the 2-position and an ethyl substituent at the 1-position of the indole ring. This compound is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules, particularly in kinase inhibitors and anticancer agents.
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
(5-bromo-1-ethylindol-2-yl)methanol |
InChI |
InChI=1S/C11H12BrNO/c1-2-13-10(7-14)6-8-5-9(12)3-4-11(8)13/h3-6,14H,2,7H2,1H3 |
InChI Key |
QCVDXULLWWNJJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C=C1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-ethyl-1H-indol-2-yl)methanol typically involves the bromination of 1-ethylindole followed by a formylation reaction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The formylation step involves the use of formaldehyde and a catalyst such as para-toluenesulfonic acid (PTSA) to introduce the methanol group at the 2nd position.
Industrial Production Methods: Industrial production of (5-Bromo-1-ethyl-1H-indol-2-yl)methanol may involve large-scale bromination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: (5-Bromo-1-ethyl-1H-indol-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed:
Oxidation: 5-Bromo-1-ethyl-1H-indole-2-carboxylic acid
Reduction: 5-Bromo-1-ethyl-1H-indol-2-ylamine
Substitution: 5-Methoxy-1-ethyl-1H-indol-2-ylmethanol
Scientific Research Applications
(5-Bromo-1-ethyl-1H-indol-2-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole alkaloids.
Medicine: Research explores its potential as an anticancer agent, given the biological activity of indole derivatives against various cancer cell lines.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-1-ethyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and ethyl group contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | MW (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|---|
| (5-Bromo-1-ethyl-1H-indol-2-yl)methanol | C11H12BrNO | 242.1 | 2.1 | 1.2 |
| (6-Bromo-1H-indol-2-yl)methanol | C9H8BrNO | 226.1 | 1.8 | 2.5 |
| 2-(5-Bromo-1H-indol-3-yl)ethanol | C10H10BrNO | 240.1 | 2.5 | 0.8 |
| 1-(5-Bromo-1H-indol-3-yl)-2-chloro-ethanone | C10H7BrClNO | 272.5 | 3.0 | 0.3 |
*Calculated using ChemAxon.
Key Findings
- Positional Effects : C2-substituted hydroxymethyl indoles generally exhibit superior target binding compared to C3 analogs due to optimal spatial orientation .
- Functional Group Impact: Polar groups (e.g., -CH2OH) enhance solubility but may reduce membrane permeability, while lipophilic substituents (e.g., chloro-ethanone) improve bioavailability at the cost of toxicity .
- Synthetic Accessibility: Simpler derivatives like (5-Bromo-1H-indol-2-yl)methanol are synthesized in higher yields (72–85%) than multi-substituted analogs (<50%) .
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